4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPMXUYHGJFVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,3-dioxoisoindolin-2-yl group: This can be achieved by reacting phthalic anhydride with an amine to form the isoindolinone structure.
Attachment of the benzamide core: The isoindolinone intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Introduction of the 4-methylthiazol-2-yl group: Finally, the benzamide intermediate is reacted with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindolinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzamide scaffold with the following modifications:
- Phthalimide group (1,3-dioxoisoindolin-2-yl) : Common in derivatives from , and 15, this group enhances rigidity and may influence binding to biological targets like kinases or enzymes .
- 4-Methylthiazole substituent : Distinctive compared to analogs in (e.g., 4a–4m with aryl or halogen substituents) and (acetylated thiazoles). The methyl group may improve lipophilicity and metabolic stability .
Key differences :
Physicochemical Data
Insights :
Target Compound Hypotheses :
- The 4-methylthiazole group may confer kinase inhibitory activity (as seen in and for thiazole-containing analogs) .
- Lack of electron-withdrawing groups (e.g., Cl, CF3) might reduce insecticidal potency compared to derivatives .
Structure-Activity Relationships (SAR)
Phthalimide Group : Essential for rigidity and π-π stacking in enzyme active sites. Removal (e.g., in sulfonamides) shifts activity toward bacterial targets .
Thiazole Substituents : Methyl groups (as in the target compound) improve bioavailability, while acetyl or pyridyl groups () enhance target selectivity .
Benzamide vs. Sulfonamide Cores : Benzamides () favor eukaryotic targets (e.g., kinases), whereas sulfonamides () target prokaryotic enzymes .
Biological Activity
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxoisoindoline core linked to a methylthiazole moiety and a benzamide group. Its molecular formula is , with a molecular weight of approximately 304.33 g/mol. The presence of the thiazole ring is notable for its ability to engage in various interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The dioxoisoindoline moiety can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π stacking interactions. These interactions may modulate protein activity, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antiproliferative Effects : Studies indicate that it may exhibit cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide using various cancer cell lines. The results are summarized in Table 1.
Mechanistic Studies
Mechanistic studies have demonstrated that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry analysis revealed an increase in the G2 phase population following treatment, indicating disruption of normal cell cycle progression.
Case Studies
- Study on MDA-MB-436 Cells : In vitro assays showed that this compound significantly inhibited the growth of MDA-MB-436 cells, a breast cancer model deficient in BRCA1/2. The observed IC50 was comparable to established PARP inhibitors like Olaparib, highlighting its potential as a therapeutic agent in DNA-repair-deficient cancers .
- Evaluation by NCI : The National Cancer Institute's Developmental Therapeutics Program assessed the compound across a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate of 12.53% at a concentration of .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
